1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone

Catalog No.
S3023593
CAS No.
900135-32-2
M.F
C24H22N2O3
M. Wt
386.451
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyr...

CAS Number

900135-32-2

Product Name

1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone

Molecular Formula

C24H22N2O3

Molecular Weight

386.451

InChI

InChI=1S/C24H22N2O3/c1-29-23(18-12-6-3-7-13-18)24(28)26-21(19-14-8-9-15-22(19)27)16-20(25-26)17-10-4-2-5-11-17/h2-15,21,23,27H,16H2,1H3

InChI Key

VQSQHUGMJKHABK-UHFFFAOYSA-N

SMILES

COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4O

solubility

not available
  • Reasoning: Searches in scientific databases like PubMed and Google Scholar using the exact compound name or variations of its structure haven't yielded any significant results pertaining to its research applications.
  • The compound might be newly synthesized and research exploring its properties and potential applications is still in its early stages.
  • Research on the compound might be unpublished and not yet accessible in the public domain.

Further Exploration

Here are some alternative approaches to gather more information:

  • Chemical structure analysis: Analyzing the compound's structure can provide clues about potential areas of research interest. The presence of the pyrazole ring and the functional groups like methoxy and hydroxy suggest possible investigations into its:
    • Pharmacological properties: Pyrazole derivatives have been explored for their anti-inflammatory, analgesic, and anticonvulsant activities [].
  • Reviewing similar compounds: Research on related pyrazole derivatives with similar functional groups might shed light on potential applications of the target compound.

1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone is a complex organic compound notable for its unique structural features. It contains a pyrazole ring, which is fused with a phenyl group and substituted with a hydroxyl group on one end, and a methoxy group on the other. This compound's molecular formula is C19H19N2O3C_{19}H_{19}N_2O_3, and it has a molecular weight of approximately 325.37 g/mol.

The reactivity of 1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and may act as a nucleophile in substitution reactions. The methoxy group can undergo demethylation under acidic conditions, leading to the formation of phenolic derivatives. Additionally, the pyrazole ring can engage in electrophilic aromatic substitution reactions due to the electron-rich nature of the nitrogen atoms.

Research indicates that compounds similar to 1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the hydroxyl group may enhance its activity by increasing solubility and bioavailability. Specific studies have shown that pyrazole derivatives can inhibit certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications.

The synthesis of 1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
  • Substitution Reactions: The introduction of the hydroxy and methoxy groups can be accomplished through nucleophilic substitution reactions or by using protecting groups during synthesis.
  • Final Coupling: The final product is formed by coupling the synthesized pyrazole with the appropriate phenolic derivatives.

Optimized reaction conditions are crucial for maximizing yield and purity during synthesis.

The unique structure of 1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone makes it suitable for various applications:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug discovery for treating inflammatory diseases or cancers.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for developing new agrochemicals.

Interaction studies involving 1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies are essential for understanding its mechanism of action and potential side effects when used therapeutically.

Several compounds share structural similarities with 1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone:

Compound NameStructural FeaturesUnique Properties
1-(5-bromo-2-hydroxyphenyl)-3-phenyldihydropyrazoleBromo-substituted phenolEnhanced reactivity due to halogen
3-(2-hydroxyphenyl)-N,5-diphenylpyrazoleDiphenyl substituentsPotentially higher lipophilicity
1-(5-hydroxy-3-methylpyrazol)Methyl substitutionAltered biological activity profile

Uniqueness: The presence of both hydroxyl and methoxy groups in 1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone contributes to its distinct chemical and biological properties compared to simpler analogs. The combination of these functional groups enhances its solubility and potential interactions with biological targets.

XLogP3

3.9

Dates

Last modified: 08-17-2023

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